2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)-N-propylacetamide
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Description
The compound is a quinazolinone derivative, which is a class of compounds that contain a quinazoline moiety with a ketone group at the 2,4-positions and a dimethoxy group at the 6,7-positions . It also has a piperidine ring attached to the benzyl group at the 3-position and a propylacetamide group at the 2-position .
Synthesis Analysis
While the specific synthesis for this compound is not available, quinazolinones are generally synthesized through cyclization reactions . A common method for synthesizing quinazolinones involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
The molecular formula of this compound is C28H34N4O6 . The structure includes a quinazolinone core, a piperidine ring, and a propylacetamide group .Scientific Research Applications
Synthesis and Chemical Properties
Research on molecules with structural similarities to the queried compound, such as quinazolinones and piperidine derivatives, highlights the versatility of these frameworks in the synthesis of bioactive compounds. For instance, oxazolopiperidone lactams, derived from similar structural motifs, serve as versatile intermediates for constructing piperidine-containing natural products. These intermediates facilitate the regio- and stereocontrolled introduction of substituents, enabling the synthesis of enantiopure polysubstituted piperidines and complex alkaloids (Escolano, Amat, & Bosch, 2006). Such methodologies underscore the chemical utility of the core structures related to the queried compound in synthesizing a wide range of bioactive and structurally diverse entities.
Biological Activity
Quinazolinone and piperidine structures are recurrent motifs in medicinal chemistry, known for their biological activities. Although the specific compound was not identified in the literature, related quinazolinone derivatives exhibit a broad spectrum of biological activities, including antitumor properties. A study on 3-benzyl-substituted-4(3H)-quinazolinones revealed significant in vitro antitumor activity, showcasing the potential of these scaffolds in drug discovery (Al-Suwaidan et al., 2016). This suggests that compounds containing the quinazolinone core, possibly including the one of interest, could be explored for their anticancer capabilities.
Properties
IUPAC Name |
2-[6,7-dimethoxy-2,4-dioxo-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazolin-1-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N4O6/c1-4-12-29-25(33)18-31-22-16-24(38-3)23(37-2)15-21(22)27(35)32(28(31)36)17-19-8-10-20(11-9-19)26(34)30-13-6-5-7-14-30/h8-11,15-16H,4-7,12-14,17-18H2,1-3H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBURINYCKYFNCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)N4CCCCC4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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